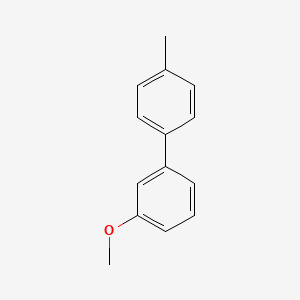
Diethyl 4-(4-(4-chlorophenyl)-5-methylthiazol-2-ylcarbamoyl)benzylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-(4-(4-chlorophenyl)-5-methylthiazol-2-ylcarbamoyl)benzylphosphonate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-(4-(4-chlorophenyl)-5-methylthiazol-2-ylcarbamoyl)benzylphosphonate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiazole ring. This intermediate is then reacted with diethyl phosphite and benzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-(4-(4-chlorophenyl)-5-methylthiazol-2-ylcarbamoyl)benzylphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Diethyl 4-(4-(4-chlorophenyl)-5-methylthiazol-2-ylcarbamoyl)benzylphosphonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 4-(4-(4-chlorophenyl)-5-methylthiazol-2-ylcarbamoyl)benzylphosphonate involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl derivatives: Known for their antimicrobial and anticancer properties.
Thiazole-based sulfonamides: Used as antimicrobial agents.
Thiazole-containing heterocycles: Studied for their diverse biological activities.
Uniqueness
Diethyl 4-(4-(4-chlorophenyl)-5-methylthiazol-2-ylcarbamoyl)benzylphosphonate stands out due to its unique combination of a thiazole ring and a diethoxyphosphorylmethyl group, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C22H24ClN2O4PS |
|---|---|
Molecular Weight |
478.9 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-(diethoxyphosphorylmethyl)benzamide |
InChI |
InChI=1S/C22H24ClN2O4PS/c1-4-28-30(27,29-5-2)14-16-6-8-18(9-7-16)21(26)25-22-24-20(15(3)31-22)17-10-12-19(23)13-11-17/h6-13H,4-5,14H2,1-3H3,(H,24,25,26) |
InChI Key |
UJCVXYZBIRHXLY-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)Cl)OCC |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2,5-Dimethylthien-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1638822.png)
![N'-[(E)-(5-Ethyl-2-thienyl)methylene]cyclopropanecarbohydrazide](/img/structure/B1638827.png)



![2-[5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1638838.png)


![(3S)-4-[[(2S)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-4-methyl-2-[(2-phenylacetyl)amino]pentanoyl]amino]-4-oxobutanoic acid](/img/structure/B1638843.png)
![1-Amino-3-[(E)-anthracen-9-ylmethylideneamino]urea](/img/structure/B1638857.png)
![N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B1638865.png)


